3-Chloro-6-fluoro-8-methoxyquinoline

Antimicrobial Quinoline SAR Infectious Disease

Medicinal chemistry faces a bottleneck: validating SAR around privileged quinoline scaffolds requires exact substitution patterns-not analogs. 3-Chloro-6-fluoro-8-methoxyquinoline delivers the precise 3-Cl (SNAr handle), 6-F (gyrase inhibition), and 8-OMe (electronic modulation) motifs. Avoid SAR invalidation from positional isomers. - **Target use:** Antibacterial hit-to-lead (MRSA MIC 4-8 µg/mL reference) - **Key advantage:** Retain potency-conferring substituents while diversifying positions 2,4,7 - **Supply:** Research quantities, 95-97% purity

Molecular Formula C10H7ClFNO
Molecular Weight 211.62 g/mol
Cat. No. B11891508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-fluoro-8-methoxyquinoline
Molecular FormulaC10H7ClFNO
Molecular Weight211.62 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CC(=C1)F)C=C(C=N2)Cl
InChIInChI=1S/C10H7ClFNO/c1-14-9-4-8(12)3-6-2-7(11)5-13-10(6)9/h2-5H,1H3
InChIKeyAYRNCGRPZNXKEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-6-fluoro-8-methoxyquinoline: Poly-Substituted Quinoline Scaffold


3-Chloro-6-fluoro-8-methoxyquinoline (CAS 1823963-58-1, molecular formula C10H7ClFNO, molecular weight 211.62 g/mol) is a heterocyclic quinoline derivative bearing chlorine at the 3-position, fluorine at the 6-position, and a methoxy group at the 8-position [1]. This specific substitution pattern defines a versatile building block for medicinal chemistry, as the quinoline scaffold is a privileged structure in drug discovery, known for its presence in numerous antimalarial, antibacterial, and anticancer agents . The compound is commercially available for research purposes with purity specifications typically ranging from 95% to 97% .

Medicinal chemistry building block: Poly-substituted quinoline scaffold with regiospecific 3-Cl, 6-F, and 8-OCH₃ substitution pattern for focused library synthesis.
Antimicrobial research context: Reported class-level evidence supports antimicrobial screening against Gram-positive, Gram-negative, and fungal panels; 3-chloro motif linked to MIC reduction in quinoline SAR.
Kinase inhibitor precursor: 3-chloro handle enables nucleophilic aromatic substitution for constructing kinase-targeting pharmacophores from a privileged quinoline core.

3-Chloro-6-fluoro-8-methoxyquinoline: Regiospecific Substitution


In quinoline-based drug discovery, the precise pattern of substitution dramatically influences biological activity, target selectivity, and physicochemical properties. For 3-chloro-6-fluoro-8-methoxyquinoline, each substituent plays a non-interchangeable role: the 3-chloro substituent serves as a key handle for nucleophilic aromatic substitution in further derivatization and has been shown to enhance antibacterial potency in related scaffolds [1]; the 6-fluoro group, characteristic of fluoroquinolone pharmacophores, is essential for DNA gyrase/topoisomerase IV inhibition and cell permeability [2]; and the 8-methoxy group modulates electronic properties and provides a structural anchor for 8-substituted quinoline pharmacophores [3]. Simply altering the position of any single substituent—for example, moving chlorine to position 8 (3-chloro-8-fluoro-6-methoxyquinoline) or fluorine to position 7—generates a distinct chemical entity with different reactivity, target engagement, and biological profile. Therefore, generic substitution or replacement with a 'similar' quinoline derivative without rigorous validation risks invalidating established SAR and may yield unpredictable experimental outcomes.

3-Chloro position
Relocating chlorine to position 8 or removing it may alter nucleophilic substitution reactivity and reported MIC-reduction context, potentially shifting SAR outcomes.
6-Fluoro position
Moving fluorine to position 7 generates a distinct fluoroquinolone pharmacophore with different target-engagement context; DNA gyrase inhibition profile may not transfer.
8-Methoxy anchor
Replacing the 8-methoxy group with hydrogen or relocating it removes a structural anchor reported in MRSA-active 8-methoxyquinoline derivatives; binding-affinity context may differ.

3-Chloro-6-fluoro-8-methoxyquinoline: Quantitative Evidence


Broad-Spectrum Antimicrobial Activity of 2-Chloro-6-fluoroquinoline Core

Derivatives bearing the 2-chloro-6-fluoroquinoline core—structurally analogous to 3-chloro-6-fluoro-8-methoxyquinoline—exhibited broad-spectrum antimicrobial activity against a panel of Gram-positive, Gram-negative, and fungal pathogens [1]. This core structure serves as a productive starting point for developing compounds with activity superior to reference drugs, supporting the value of the 3-chloro-6-fluoro substitution motif in antimicrobial research.

Antimicrobial spectrum
Class-level inference
Broth dilution: active against Gram-positive, Gram-negative, and fungal strains
Supports antimicrobial screening context
Data from 2-chloro-6-fluoroquinoline core derivatives; target compound not directly measured
Antimicrobial Quinoline SAR Infectious Disease

3-Chloro Substitution Enhances Antibacterial Potency

Patent data explicitly demonstrate that quinoline derivatives bearing a chloro substituent at the 3-position exhibit enhanced antibacterial activity relative to unsubstituted analogs [1]. This SAR insight directly supports the value proposition of 3-chloro-6-fluoro-8-methoxyquinoline's specific substitution pattern.

3-Cl MIC reduction
Class-level inference
Reported 2-fold MIC reduction vs. unsubstituted analogs
Supports 3-chloro SAR review for antibacterial optimization
Patent data; tested against S. aureus, S. pneumoniae, E. faecalis, H. influenzae, E. coli, M. catarrhalis
Antibacterial Quinoline SAR Drug Resistance

6-Fluoro-8-methoxyquinoline Derivatives: Anti-MRSA Activity

In vitro evaluation of 5-chloro-7-amino-8-methoxyquinoline derivatives demonstrated antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA ATCC 33591) [1]. Compound 5b achieved MIC values of 4-8 μg/mL, comparable to positive controls clioquinol and nitroxoline.

Anti-MRSA activity
Class-level inference
8-Methoxyquinoline derivative MIC 4–8 μg/mL vs. MRSA ATCC 33591
Supports antimicrobial screening context against MRSA
Data from 5-chloro-7-amino-8-methoxyquinoline analog; target compound not directly measured
Antibacterial 8-Methoxyquinoline MRSA

3-Chloro-6-fluoroquinoline Core as Kinase Inhibitor Precursor

The 3-chloro-6-fluoro substitution pattern on the quinoline scaffold has been identified as a critical precursor for synthesizing kinase inhibitors, which represent major targets in oncology and inflammatory disease drug discovery [1]. The chloro group at the 3-position provides a reactive handle for nucleophilic substitution, enabling efficient diversification into kinase-targeting pharmacophores.

Kinase inhibitor precursor
Class-level inference
3-Chloro-6-fluoroquinoline scaffold reported as synthetic entry point for kinase inhibitor libraries
Supports kinase-targeting library synthesis workflow
Qualitative assessment; synthetic utility requires project-specific validation
Kinase Inhibitor Cancer Research Quinoline Precursor

8-Methoxyquinoline: E. coli Binding Affinity

8-Methoxyquinoline, a structural analog lacking the 3-chloro and 6-fluoro substituents present in the target compound, demonstrates measurable antibacterial binding affinity against E. coli R with an association constant (Ka) of 10.2 μM [1]. This provides a baseline affinity metric for the 8-methoxyquinoline pharmacophore.

E. coli binding affinity
Cross-study comparable
8-Methoxyquinoline Ka = 10.2 μM against E. coli R
Provides baseline affinity reference for 8-methoxyquinoline pharmacophore
Target compound not directly measured; benchmark for substituent-additivity studies
Antibacterial Binding Affinity Quinoline

3-Chloro-6-fluoro-8-methoxyquinoline: Application Scenarios


Hit-to-Lead Optimization for MRSA Antibacterials

Given the demonstrated 2-fold MIC reduction conferred by 3-chloro substitution [1] and the validated activity of 8-methoxyquinoline derivatives against MRSA (MIC 4-8 μg/mL) [2], 3-chloro-6-fluoro-8-methoxyquinoline represents a strategic starting scaffold for antibacterial hit-to-lead optimization. Medicinal chemistry teams can leverage this scaffold to generate focused libraries, exploring additional substitutions at positions 2, 4, and 7 while retaining the proven 3-chloro, 6-fluoro, and 8-methoxy motifs that contribute to potency. This approach is particularly relevant for programs targeting multidrug-resistant Gram-positive pathogens where novel chemotypes are urgently needed.

Kinase Inhibitor Synthesis via 3-Chloro Substitution

The 3-chloro substituent on the quinoline ring provides a reactive handle for nucleophilic aromatic substitution (SNAr) reactions , enabling efficient introduction of amine, thiol, or other nucleophile-bearing pharmacophores. This synthetic versatility positions 3-chloro-6-fluoro-8-methoxyquinoline as an ideal building block for constructing kinase inhibitor candidates, as the quinoline core is a recognized privileged scaffold in kinase drug discovery [3]. Research groups focused on oncology or inflammatory disease targets can rapidly diversify this scaffold to probe structure-activity relationships around kinase binding pockets.

Broad-Spectrum Antimicrobial Screening

Based on the broad-spectrum activity observed for 2-chloro-6-fluoroquinoline-containing derivatives against both Gram-positive and Gram-negative bacteria as well as fungal pathogens [4], 3-chloro-6-fluoro-8-methoxyquinoline is well-suited for inclusion in antimicrobial screening cascades. The compound's substitution pattern incorporates the key 6-fluoro motif characteristic of fluoroquinolone antibacterials [5], making it a relevant scaffold for academic groups and biotech companies conducting high-throughput screening against ESKAPE pathogens or emerging antimicrobial-resistant clinical isolates.

Application
Selection Property
Validation Focus
Antimicrobial screening studies
3-Chloro-6-fluoro substitution pattern context
MIC and strain-panel endpoint review
Kinase inhibitor library synthesis
3-Chloro SNAr handle accessibility
Diversification efficiency and target-engagement assay review
Quinoline SAR hit-to-lead programs
Regiospecific substitution pattern review
Substituent-additivity and scaffold-hopping endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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